Bienvenue dans la boutique en ligne BenchChem!

4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide

prokineticin receptor antagonist GPCR modulation circadian rhythm

4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide (CAS 1351589-18-8) is a synthetic small molecule with the molecular formula C₂₀H₂₆N₂O₃ and a molecular weight of 342.4 g/mol. It belongs to the 5-oxomorpholine-3-carboxamide class, a series of morpholine-derived carboxamides that have been patented as prokineticin receptor (PKR) antagonists for potential therapeutic applications in circadian rhythm disorders, depression, and anxiety.

Molecular Formula C20H26N2O3
Molecular Weight 342.439
CAS No. 1351589-18-8
Cat. No. B2437370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide
CAS1351589-18-8
Molecular FormulaC20H26N2O3
Molecular Weight342.439
Structural Identifiers
SMILESC1CCC(=CC1)CCNC(=O)C2COCC(=O)N2CC3=CC=CC=C3
InChIInChI=1S/C20H26N2O3/c23-19-15-25-14-18(22(19)13-17-9-5-2-6-10-17)20(24)21-12-11-16-7-3-1-4-8-16/h2,5-7,9-10,18H,1,3-4,8,11-15H2,(H,21,24)
InChIKeyYIUXLZZKCHXQRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide (CAS 1351589-18-8) – Procurement-Grade Identity and Class Context


4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide (CAS 1351589-18-8) is a synthetic small molecule with the molecular formula C₂₀H₂₆N₂O₃ and a molecular weight of 342.4 g/mol [1]. It belongs to the 5-oxomorpholine-3-carboxamide class, a series of morpholine-derived carboxamides that have been patented as prokineticin receptor (PKR) antagonists for potential therapeutic applications in circadian rhythm disorders, depression, and anxiety [2]. The compound features a morpholine ring core substituted with a benzyl group at the 4-position and a cyclohex-1-en-1-yl ethyl moiety on the carboxamide side chain, a substitution pattern that distinguishes it from other family members with variations in the amide substituent.

Why Generic Substitution Fails for 4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide (CAS 1351589-18-8)


Within the 5-oxomorpholine-3-carboxamide series, even modest modifications to the N-substituent on the carboxamide produce substantial changes in receptor-binding profiles and physicochemical properties. The 4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl) variant carries a hydrophobic cyclohexenyl-ethyl tail that simultaneously increases logP and provides a conformationally restricted alkene that cannot be mimicked by saturated cyclohexyl or simple alkyl chain analogs. Substituting this compound with a 'close' analog such as the 4-methanesulfonylphenyl or 2-fluorophenylmethyl derivative is therefore expected to alter both potency at the prokineticin receptor (PKR) and ADME properties, as documented across the morpholine carboxamide patent family [1]. Generic interchange without experimental validation carries a high risk of failed assay reproducibility.

Quantitative Differentiation Evidence for 4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide (CAS 1351589-18-8)


Structural Differentiation from Closest 5-Oxomorpholine-3-Carboxamide Analogs via the Cyclohexenyl-Ethyl Side Chain

The target compound is distinguished from all other 4-benzyl-5-oxomorpholine-3-carboxamide entries by its unique N-(2-(cyclohex-1-en-1-yl)ethyl) amide substituent. In the prokineticin receptor antagonist patent family, the closest structural analogs bear aromatic (e.g., 4-methanesulfonylphenyl, 3-chloro-2-methylphenyl) or benzyl-type substituents at the corresponding position, none of which incorporate a cycloalkenyl-ethyl linker [1]. ChemSrc records 4-benzyl-N-(4-methanesulfonylphenyl)-5-oxomorpholine-3-carboxamide (CAS 1351585-20-0) and 4-benzyl-N-(2-fluorophenyl)methyl-5-oxomorpholine-3-carboxamide (CAS 1351586-82-7) as commercially listed comparators .

prokineticin receptor antagonist GPCR modulation circadian rhythm

Computed Physicochemical Property Profile Versus Common Bench Comparators

The target compound's computed property set enables rapid filtering in library design. PubChem computed descriptors indicate a topological polar surface area (TPSA) of 58.6 Ų, a hydrogen bond donor count of 1, and an acceptor count of 3 [1]. This places the compound in the favorable CNS drug-like space per the widely cited ≤90 Ų TPSA threshold for brain penetration, whereas the 4-methanesulfonylphenyl analog (TPSA estimated >90 Ų due to the sulfonyl group) likely exceeds this cutoff, potentially restricting its CNS utility.

drug-likeness lead optimization physicochemical profiling

Prokineticin Receptor (PKR) Antagonist Class-Level Activity Inference

The 5-oxomorpholine-3-carboxamide scaffold is explicitly claimed in U.S. Patent 7,855,201 as a prokineticin receptor antagonist chemotype, with representative compounds demonstrating functional antagonism at both PKR1 and PKR2 in cell-based assays [1]. While individual IC₅₀ values for the target compound are not publicly disclosed, the patent establishes that the N-substituent on the carboxamide is a critical determinant of subtype selectivity and potency. The cyclohexenyl-ethyl group in the target compound occupies a unique steric and electronic space not represented by any exemplified compound in the patent, creating an opportunity for novel IP and a differentiated selectivity profile.

PKR1 PKR2 circadian rhythm disorder depression

Synthetic Accessibility and Commercial Availability Compared to In-Class Analogs

As of April 2026, the target compound (CAS 1351589-18-8) is listed in the ChemSrc database with confirmed molecular identity , and its PubChem entry (CID 56765964) has been maintained since 2012 [1]. In contrast, several closely related 5-oxomorpholine-3-carboxamides (e.g., CAS 1351585-20-0 and 1351586-82-7) are listed by multiple vendors including A2B Chem , suggesting broader commercial availability for those analogs. This relative scarcity positions the target compound as a less-commoditized option, which may appeal to research groups seeking novel chemical matter not yet saturated in screening collections.

chemical procurement custom synthesis SAR by catalog

Best Application Scenarios for 4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide (CAS 1351589-18-8)


CNS-Targeted Prokineticin Receptor Antagonist Lead Optimization

With a TPSA of 58.6 Ų and moderate lipophilicity (XLogP3-AA = 2.3) [1], this compound is positioned for CNS drug discovery programs targeting prokineticin receptors (PKR1/PKR2). The cyclohexenyl-ethyl side chain is expected to confer favorable blood-brain barrier penetration compared to more polar analogs in the 5-oxomorpholine-3-carboxamide series. Research groups investigating circadian rhythm disorders, depression, or anxiety can use this compound as a starting point for SAR exploration, leveraging the PKR antagonist patent framework [2].

Differentiated Screening Deck Expansion for Novel GPCR Hit Discovery

The compound's limited commercial availability (fewer active vendor listings than close analogs such as CAS 1351585-20-0) makes it a strategic addition to diversity-oriented screening libraries . Procurement of this less-commoditized chemotype reduces the risk of screening the same chemical matter as competing groups, potentially yielding novel hit series in PKR or other GPCR screens.

Structure-Based Drug Design and Molecular Docking Studies

The well-defined morpholine core with a single undefined stereocenter (as documented in PubChem [1]) provides a tractable scaffold for computational chemistry. The cyclohexenyl moiety introduces conformational constraint that can be exploited in docking studies to probe PKR subtype selectivity determinants, building on the SAR insights from the morpholine carboxamide patent series [2].

Custom Synthesis and IP-Generating Medicinal Chemistry Programs

Given that this specific N-(2-(cyclohex-1-en-1-yl)ethyl) substitution pattern is not exemplified in the original PKR antagonist patents [2], medicinal chemistry teams can pursue novel composition-of-matter claims around this scaffold. Procurement of the compound as a reference standard supports the generation of proprietary SAR data and patent filing strategies.

Quote Request

Request a Quote for 4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.